Methyl 3-bromo-5-methoxy-2-nitrobenzoate
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Overview
Description
Methyl 3-bromo-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of benzoic acid, featuring bromine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-methoxy-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 3-bromo-5-methoxybenzoate, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Reduction: Methyl 3-bromo-5-methoxy-2-aminobenzoate.
Oxidation: Methyl 3-bromo-5-carboxy-2-nitrobenzoate.
Scientific Research Applications
Methyl 3-bromo-5-methoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-methoxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, affecting various biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Methyl 2-nitrobenzoate: Similar structure but lacks the bromine and methoxy groups.
Methyl 3-bromo-2-nitrobenzoate: Similar but lacks the methoxy group.
Methyl 5-bromo-2-methoxy-3-nitrobenzoate: Similar but with different substitution pattern.
Uniqueness: The presence of both electron-withdrawing (nitro and bromo) and electron-donating (methoxy) groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-bromo-5-methoxy-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-15-5-3-6(9(12)16-2)8(11(13)14)7(10)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRZJIJIVCWMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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